acide mucique

Vue d'ensemble

Description

Applications De Recherche Scientifique

L'acide mucique a une large gamme d'applications dans divers domaines :

Industrie : Utilisé dans la production de farine auto-levante, de levure chimique et de sels effervescents granulaires.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique sa capacité à subir diverses réactions chimiques en raison de la présence de multiples groupes hydroxyle et carboxyle. Ces groupes fonctionnels permettent à l'this compound de participer à des réactions d'oxydation, de réduction et de déshydratation, ce qui en fait un composé polyvalent en synthèse chimique .

Composés similaires :

Acide muconique : Un autre acide dicarboxylique utilisé dans la synthèse de l'acide adipique.

Acide adipique : Un acide dicarboxylique utilisé dans la production de nylon.

Acide 2,5-furandicarboxylique : Un composé dérivé de l'this compound utilisé dans la production de bioplastiques.

Unicité de l'this compound : L'this compound est unique en raison de sa structure symétrique et de sa capacité à former divers dérivés par des réactions d'oxydation, de réduction et de déshydratation. Sa polyvalence en synthèse chimique et ses applications dans de multiples domaines en font un composé précieux .

Mécanisme D'action

Target of Action

Mucic acid, also known as galactaric acid, is an aldaric acid obtained by nitric acid oxidation of galactose or galactose-containing compounds . It is a symmetrical six-carbon diacid It has been used as a precursor for the synthesis of other compounds, such as adipic acid and taxol .

Mode of Action

It is known that when heated with pyridine to 140 °c, it is converted into allomucic acid . When digested with fuming hydrochloric acid for some time, it is converted into αα′ furfural dicarboxylic acid, while on heating with barium sulfide, it is transformed into α-thiophene carboxylic acid .

Biochemical Pathways

Mucic acid can be produced by oxidation of galactose with nitric acid, electrolytic oxidation of D-galacturonate, or microbial conversion of D-galacturonate . The biochemical pathways involved in these processes are complex and involve multiple steps. The end product of these pathways is mucic acid, which can then be used in various applications.

Result of Action

The result of mucic acid’s action can vary depending on its application. For example, in the food industry, mucic acid can be used to replace tartaric acid in self-raising flour or fizzies . In the chemical industry, it has been used as a precursor of adipic acid in the way to nylon by a rhenium-catalyzed deoxydehydration reaction . It has also been used as a precursor of Taxol in Nicolaou Taxol total synthesis .

Action Environment

The action of mucic acid can be influenced by various environmental factors. For instance, the solubility of mucic acid can be affected by temperature and the presence of certain ions . Additionally, the production of mucic acid by certain species of Trichoderma was found to be dependent on temperature, pH, and medium composition . These factors can influence the action, efficacy, and stability of mucic acid.

Analyse Biochimique

Biochemical Properties

Mucic acid is highly specific and is used for the detection of the presence of galactose and lactose . Nitric acid has the capacity to oxidize both aldehyde and primary alcoholic groups present at C1 and C6 respectively of galactose to yield an insoluble precipitate (rod-shaped crystals) of mucic acid under higher temperature .

Cellular Effects

It has been found that mucins, which are large glycoproteins that can interact with mucic acid, have barrier properties, dynamicity, hydration, lubrication, and bioactivity . These properties of mucins can potentially mediate the activities of mucic acid in ways that are still not understood .

Molecular Mechanism

The molecular mechanism of mucic acid involves its conversion into different compounds under various conditions. When heated with pyridine to 140 °C, it is converted into allomucic acid . When digested with fuming hydrochloric acid for some time, it is converted into αα′ furfural dicarboxylic acid .

Temporal Effects in Laboratory Settings

In a glucose-limited fed-batch culture with D-galacturonic acid in the feed at pH 4, a marine Trichoderma species produced up to 53 g L−1 mucic acid, with a yield of 0.99 g mucic acid per g D-galacturonic acid consumed . The yield of mucic acid on D-galacturonic acid was highest (1.03 g g −1) around 116 h when there was 5±0.5 g L −1 residual D-galacturonate in the supernatant .

Metabolic Pathways

These are compounds containing a glucuronic acid moiety (or a derivative), which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide mucique est généralement préparé par oxydation du galactose ou de composés contenant du galactose tels que le lactose, la dulcite et la quercite à l'aide d'acide nitrique . La réaction implique l'oxydation des groupes aldéhyde et alcool primaire présents aux positions C1 et C6 du galactose pour produire de l'this compound .

Méthodes de production industrielle : Dans les milieux industriels, l'this compound peut être produit par conversion microbienne de l'acide D-galacturonique, abondant dans la pectine. En utilisant des systèmes de bioréacteurs, tels que l'ambr®250, des espèces marines de Trichoderma ont été conçues pour produire de l'this compound dans des cultures en fed-batch limitées en glucose .

Types de réactions :

Oxydation : L'this compound est formé par l'oxydation du galactose avec de l'acide nitrique.

Déshydratation et décarboxylation : Lorsqu'il est chauffé avec du bisulfate de potassium, l'this compound forme de la 3-hydroxy-2-pyrone par déshydratation et décarboxylation.

Réactifs et conditions courantes :

Acide nitrique : Utilisé pour l'oxydation du galactose en this compound.

Bisulfate de potassium : Utilisé pour la déshydratation et la décarboxylation de l'this compound pour former de la 3-hydroxy-2-pyrone.

Catalyseur au rhénium : Utilisé dans la réduction de l'this compound en acide adipique.

Principaux produits formés :

3-Hydroxy-2-pyrone : Formée par la déshydratation et la décarboxylation de l'this compound.

Acide adipique : Formé par la réduction de l'this compound.

Comparaison Avec Des Composés Similaires

Muconic Acid: Another dicarboxylic acid used in the synthesis of adipic acid.

Adipic Acid: A dicarboxylic acid used in the production of nylon.

2,5-Furandicarboxylic Acid: A compound derived from mucic acid used in the production of bioplastics.

Uniqueness of Mucic Acid: Mucic acid is unique due to its symmetrical structure and its ability to form various derivatives through oxidation, reduction, and dehydration reactions. Its versatility in chemical synthesis and its applications in multiple fields make it a valuable compound .

Activité Biologique

Mucic acid, also known as meso-galactaric acid, is a dicarboxylic acid derived from the oxidation of D-galactose. It has garnered attention not only for its potential industrial applications but also for its biological activities. This article explores the biological activity of mucic acid, focusing on its anticancer and antioxidant properties, synthesis methods, and potential applications in medicine and industry.

Mucic acid is characterized by its two carboxylic acid groups, making it a versatile compound in organic synthesis. It can be synthesized through various methods, primarily involving the oxidation of D-galactose using nitric acid as an oxidizing agent. The reaction conditions typically involve a molar ratio of galactose to nitric acid of 1:9 at high temperatures (around 95 °C) to yield mucic acid efficiently .

Table 1: Synthesis Conditions for Mucic Acid

| Reactant | Oxidizing Agent | Molar Ratio | Temperature | Yield |

|---|---|---|---|---|

| D-Galactose | Nitric Acid | 1:9 | 95 °C | High |

Anticancer Properties

Recent studies have highlighted the anticancer potential of mucic acid derivatives. A notable compound, 2-methoxy mucic acid, isolated from Rhizophora apiculata, demonstrated significant anticancer activity against HeLa and MDA-MB-231 cancer cell lines. The IC50 values were reported as 22.88 µg/ml for HeLa cells and 2.92 µg/ml for MDA-MB-231 cells, indicating potent cytotoxic effects . Furthermore, molecular docking studies revealed that this compound binds effectively to anti-apoptotic proteins in cancer cells, suggesting a mechanism for its anticancer activity.

Antioxidant Activity

In addition to its anticancer effects, mucic acid exhibits notable antioxidant properties. The antioxidant activity of 2-methoxy mucic acid was quantified with an IC50 value of 21.36 µg/ml, showcasing its potential to scavenge free radicals and mitigate oxidative stress . This dual functionality—anticancer and antioxidant—positions mucic acid as a promising candidate for therapeutic applications.

Case Studies

-

Study on Antioxidant and Anticancer Activities :

- Researchers isolated 2-methoxy mucic acid from R. apiculata and conducted in vitro assays demonstrating its effectiveness against cancer cell lines.

- The study utilized both in vitro assays and in silico simulations to assess binding affinities with Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells.

-

Conversion to Adipic Acid :

- Mucic acid can be transformed into adipic acid through a sustainable chemical process involving rhenium-catalyzed reactions. This conversion is significant as adipic acid is a key precursor in the production of nylon and other polyamides . The process achieves quantitative yields (99%) and emphasizes the utility of mucic acid in producing valuable industrial chemicals.

Research Findings Summary

The biological activity of mucic acid extends beyond its chemical properties; it offers significant therapeutic potential:

- Anticancer Activity : Effective against various cancer cell lines with promising IC50 values.

- Antioxidant Properties : Capable of scavenging free radicals, contributing to cellular protection.

- Industrial Applications : Serves as a precursor for adipic acid production, highlighting its relevance in sustainable chemistry.

Table 2: Summary of Biological Activities

| Activity Type | IC50 Value (µg/ml) | Target Cells/Mechanism |

|---|---|---|

| Anticancer | HeLa: 22.88 | Bcl-2 family proteins |

| MDA-MB-231: 2.92 | Apoptosis regulation | |

| Antioxidant | 21.36 | Free radical scavenging |

Propriétés

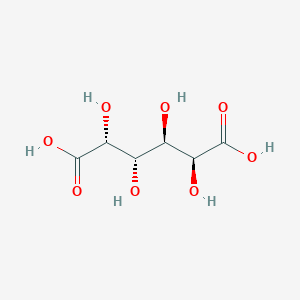

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3+,4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZVSRJTYRBFB-DUHBMQHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048740 | |

| Record name | Mucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Faintly beige powder; [MSDSonline], Solid | |

| Record name | Galactaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ACICULAR CRYSTALS; SOL IN WATER /AMMONIUM SALT/, SOL IN 300 PARTS COLD WATER, 60 PARTS BOILING WATER; SOL IN ALKALIES; PRACTICALLY INSOL IN ALCOHOL, ETHER, INSOL IN PYRIMIDINE, 3.3 mg/mL at 14 °C | |

| Record name | GALACTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALLINE POWDER, PRISMS FROM WATER | |

CAS No. |

526-99-8 | |

| Record name | Mucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactaric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALACTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E149J5OTIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALACTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 225 °C | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.